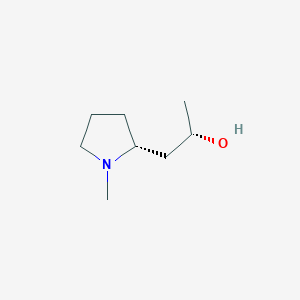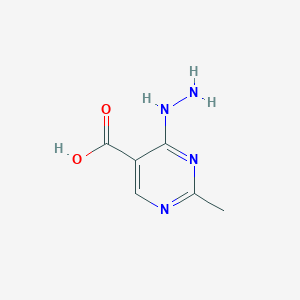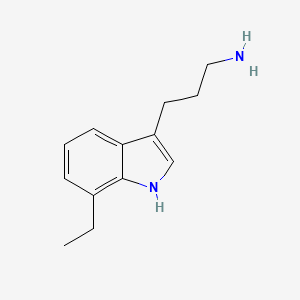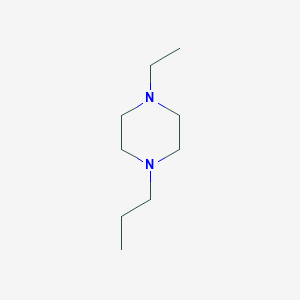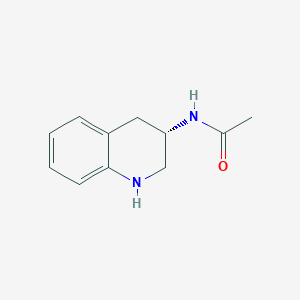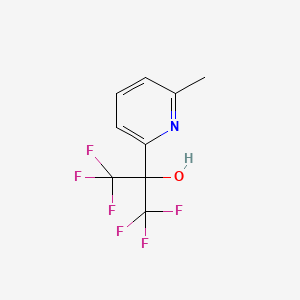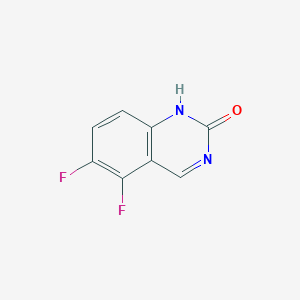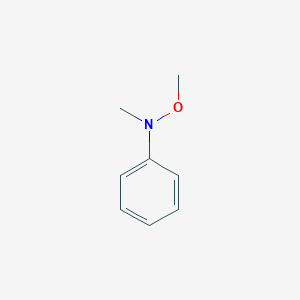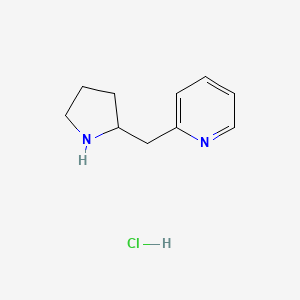
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyridine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyrrolidin-2-yl)pyrimidine hydrochloride
- 2-Pyrrolidin-2-ylpyridine
- 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride
Uniqueness
2-(Pyrrolidin-2-ylmethyl)pyridinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C10H15ClN2 |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
2-(pyrrolidin-2-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;/h1-2,4,6,10,12H,3,5,7-8H2;1H |
Clé InChI |
QOPJBGJTPWHTOC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CC2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


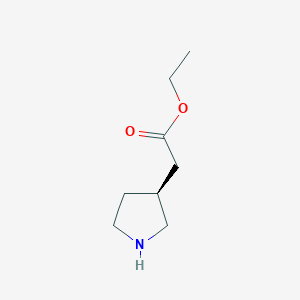

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
